1-[2-(2-Fluorophenoxy)ethyl]piperazine

AChE inhibition neurodegeneration SAR

1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1, C12H17FN2O, MW 224.27) is a monosubstituted piperazine derivative bearing an ortho-fluorophenoxyethyl side chain. It serves as a versatile pharmaceutical intermediate and building block in medicinal chemistry, particularly for synthesizing CNS-targeted candidates and sigma receptor ligands.

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
CAS No. 401481-90-1
Cat. No. B1300871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(2-Fluorophenoxy)ethyl]piperazine
CAS401481-90-1
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOC2=CC=CC=C2F
InChIInChI=1S/C12H17FN2O/c13-11-3-1-2-4-12(11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
InChIKeyZIDLWEFXRRUFGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1) – Procurement-Relevant Baseline Profile


1-[2-(2-Fluorophenoxy)ethyl]piperazine (CAS 401481-90-1, C12H17FN2O, MW 224.27) is a monosubstituted piperazine derivative bearing an ortho-fluorophenoxyethyl side chain. It serves as a versatile pharmaceutical intermediate and building block in medicinal chemistry, particularly for synthesizing CNS-targeted candidates and sigma receptor ligands [1] [2]. The compound is commercially available at purities of 95–97% .

Why 1-[2-(2-Fluorophenoxy)ethyl]piperazine Cannot Be Casually Substituted by In-Class Analogs


Piperazine derivatives with phenoxyethyl substitution display positional isomer-dependent pharmacology that precludes simple interchange. In a systematic acetylcholinesterase (AChE) inhibition study, the ortho-fluorophenoxy congener exhibited an IC50 of 48.80 µM, whereas the para-fluorophenoxy analog achieved an IC50 of 5.70 µM – an 8.6-fold potency difference driven solely by fluorine position [1]. Similarly, in P2X7 receptor antagonist SAR, the ortho-fluorine substituent on the phenylpiperazine moiety was critical for achieving nanomolar potency (IC50 12.1 nM), distinguishing it from other halogen-substituted congeners [2]. These positional effects are reproducible and non-obvious, meaning that substituting the ortho-fluoro compound with its para-fluoro or unsubstituted analogs would yield fundamentally different biological outcomes. Researchers and procurement teams must verify the substitution pattern against their target profile before ordering.

Quantitative Differentiation Evidence for 1-[2-(2-Fluorophenoxy)ethyl]piperazine Relative to Closest Analogs


Ortho- vs. Para-Fluoro AChE Inhibitory Potency: 8.6-Fold Difference

In a head-to-head comparison within the same acetylcholinesterase (AChE) inhibition assay, the ortho-fluorophenoxy-substituted piperazine derivative exhibited an IC50 of 48.80 µM (pIC50 4.31), while the para-fluorophenoxy analog achieved an IC50 of 5.70 µM (pIC50 5.24), representing an 8.6-fold difference in potency [1].

AChE inhibition neurodegeneration SAR

Ortho-Fluoro Substituent Preference for P2X7 Receptor Antagonism

In a series of glycine-derived piperazine P2X7 antagonists, the most potent compound (4g) contained an ortho-fluorine substituent on the phenylpiperazine moiety and displayed an IC50 of 12.1 nM. Other halogen or unsubstituted congeners in the same series showed weaker activity, establishing the ortho-fluoro substitution as the preferred motif for nanomolar P2X7 antagonism [1]. This class-level SAR provides a rationale for selecting the ortho-fluorophenoxy building block when designing P2X7-targeted libraries.

P2X7 antagonist inflammation purinergic signaling

Predicted Physicochemical Differentiation: LogP, LogD, and pKa vs. Unsubstituted and Para-Fluoro Analogs

The ortho-fluoro compound has predicted LogP = 1.38–1.44 (Chemsrc, Chembase), similar to the para-fluoro analog (LogP 1.38) but lower than the unsubstituted phenoxyethyl piperazine (ACD/LogP 1.64) [1]. The predicted pKa of the piperazine NH for the para-fluoro analog is 9.26 ; the ortho-fluoro compound is expected to have a comparable pKa. LogD at pH 7.4 is –0.37 for the ortho-fluoro compound [1], indicating partial ionization at physiological pH, which may influence permeability and solubility differently than the unsubstituted analog (LogD 7.4 ≈ 0.05) .

physicochemical properties drug-likeness ADME

Synthetic Tractability: High Reported Yield (84%) for Target Compound

The synthesis of 1-[2-(2-fluorophenoxy)ethyl]piperazine from 2-(2-fluorophenoxy)ethanol and piperazine has been reported with an isolated yield of 84% as a white solid . In contrast, the para-fluoro isomer's reported synthesis via a more complex alkylation–deprotection sequence involves additional steps and may result in lower overall yield [1].

synthetic yield process chemistry procurement

Targeted Procurement Scenarios for 1-[2-(2-Fluorophenoxy)ethyl]piperazine Based on Quantitative Differentiation


Serotonin Receptor and Transporter Probe Design with Reduced AChE Off-Target Liability

For CNS programs targeting serotonin transporters (SERT) or 5-HT1A receptors where concomitant AChE inhibition is undesirable, the ortho-fluoro compound's 8.6-fold lower AChE potency relative to the para-fluoro analog (IC50 48.80 µM vs. 5.70 µM) [1] supports its selection as a foundational building block. This differentiation is critical when screening libraries for antidepressant or anxiolytic candidates, where muscarinic side effects from AChE inhibition could confound behavioral readouts.

P2X7 Receptor Antagonist Lead Optimization

In purinergic signaling research targeting inflammatory conditions (e.g., neuropathic pain, rheumatoid arthritis), the ortho-fluorophenylpiperazine motif has been validated as the most potent substitution pattern in a series of P2X7 antagonists, with compound 4g achieving an IC50 of 12.1 nM [2]. Procurement of 1-[2-(2-fluorophenoxy)ethyl]piperazine enables direct incorporation of this privileged fragment into lead optimization campaigns.

Sigma-1 Receptor Ligand Synthesis

Patent literature explicitly identifies 1,4-bis-[2-(fluorophenoxy)ethyl]piperazine derivatives as high-affinity sigma-1 receptor ligands [3]. The mono-substituted ortho-fluoro compound serves as the key intermediate for synthesizing such disubstituted sigma ligands. Researchers developing sigma-1 receptor modulators for neuroprotection, pain, or addiction should source this specific ortho-fluoro intermediate rather than the para-fluoro or unsubstituted variants.

Physicochemical Optimization in CNS Drug Discovery

The ortho-fluoro compound's reduced lipophilicity (LogP 1.38–1.44) and altered ionization profile (LogD pH 7.4 = –0.37) compared to the unsubstituted analog (LogP 1.64, LogD 7.4 = 0.05) may offer advantages in CNS penetration while maintaining solubility. This is particularly relevant for programs requiring balanced ADME properties, as fluorine substitution is a well-validated strategy for modulating metabolic stability and brain exposure without drastically increasing molecular weight.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-[2-(2-Fluorophenoxy)ethyl]piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.